molecular formula C16H11BrCl2N4O2 B10949182 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10949182
M. Wt: 442.1 g/mol
InChI Key: LJFYTLFPZAXFOS-UHFFFAOYSA-N
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Description

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridyl group, and a phenoxy group substituted with bromine and chlorine atoms. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 2-bromo-4-chlorophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the phenoxy intermediate.

    Coupling with Pyridyl Group: The phenoxy intermediate is then reacted with 5-chloro-2-pyridylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired amide linkage.

    Cyclization to Form Pyrazole Ring: The final step involves the cyclization of the intermediate product to form the pyrazole ring. This can be achieved by treating the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenoxy group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane and 2-bromo-4-chloro-3-(methoxymethoxy)pyridine share structural similarities.

Properties

Molecular Formula

C16H11BrCl2N4O2

Molecular Weight

442.1 g/mol

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H11BrCl2N4O2/c17-12-7-10(18)1-3-14(12)25-9-23-6-5-13(22-23)16(24)21-15-4-2-11(19)8-20-15/h1-8H,9H2,(H,20,21,24)

InChI Key

LJFYTLFPZAXFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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